molecular formula C16H15N3O2S2 B5719793 2-((4-(2,3-Dimethylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid

2-((4-(2,3-Dimethylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid

Cat. No.: B5719793
M. Wt: 345.4 g/mol
InChI Key: LHZKMFZRJIUFTR-UHFFFAOYSA-N
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Description

WAY-272589 is a chemical compound known for its role as a Pin1 ligand Pin1 is a peptidyl-prolyl cis-trans isomerase that plays a crucial role in regulating protein function through phosphorylation

Preparation Methods

The synthetic routes and reaction conditions for WAY-272589 are not extensively documented in publicly available sources. it is typically synthesized in specialized laboratories with high precision and quality standards . Industrial production methods for WAY-272589 are also not widely reported, indicating that it may be produced on a smaller scale for research purposes rather than large-scale industrial applications.

Chemical Reactions Analysis

WAY-272589 undergoes various chemical reactions, including but not limited to:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

WAY-272589 has several scientific research applications, including:

Mechanism of Action

WAY-272589 exerts its effects by binding to Pin1, a peptidyl-prolyl cis-trans isomerase. This binding inhibits the isomerase activity of Pin1, which in turn affects the phosphorylation state of various proteins. The molecular targets and pathways involved include those related to cell cycle regulation, apoptosis, and signal transduction .

Comparison with Similar Compounds

WAY-272589 is unique in its specific inhibition of Pin1. Similar compounds include:

These compounds share some similarities with WAY-272589 in terms of their inhibitory effects on kinases, but they target different enzymes and pathways, highlighting the uniqueness of WAY-272589 in its specific inhibition of Pin1.

Properties

IUPAC Name

2-[[4-(2,3-dimethylphenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S2/c1-10-5-3-6-12(11(10)2)19-15(13-7-4-8-22-13)17-18-16(19)23-9-14(20)21/h3-8H,9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZKMFZRJIUFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=NN=C2SCC(=O)O)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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